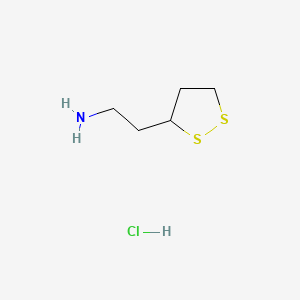
2-(1,2-Dithiolan-3-yl)ethan-1-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride typically involves the formation of the dithiolane ring followed by the introduction of the ethylamine group. One common method involves the reaction of a suitable dithiol with an ethyleneamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler sulfur-containing compounds.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiol or sulfide compounds.
Substitution: Various substituted amines or halides.
科学的研究の応用
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfur-containing ring.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride involves its interaction with various molecular targets. The dithiolane ring can interact with metal ions and proteins, potentially modulating their activity. This compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
Lipoic Acid: Another compound with a dithiolane ring, known for its antioxidant properties.
Dithiolane Derivatives: Various derivatives with modifications to the dithiolane ring or the attached groups, each with unique properties and applications.
Uniqueness
2-[1,2]Dithiolan-3-yl-ethylamine Hydrochloride is unique due to its specific combination of the dithiolane ring and the ethylamine group, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C5H12ClNS2 |
|---|---|
分子量 |
185.7 g/mol |
IUPAC名 |
2-(dithiolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11NS2.ClH/c6-3-1-5-2-4-7-8-5;/h5H,1-4,6H2;1H |
InChIキー |
OJEKOEYTTKOFNB-UHFFFAOYSA-N |
正規SMILES |
C1CSSC1CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


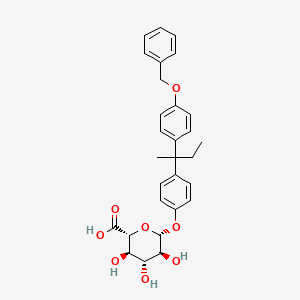


![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)
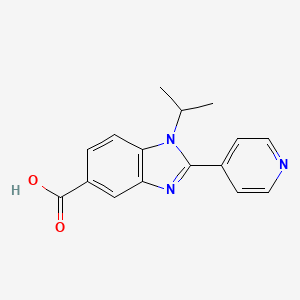

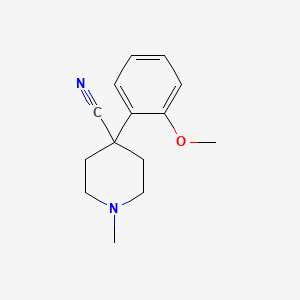
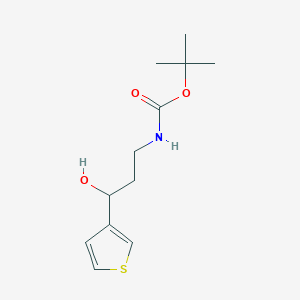
![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
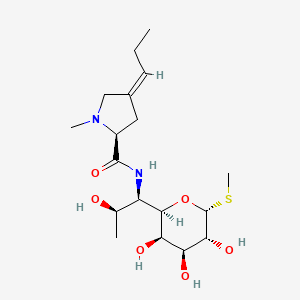

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
